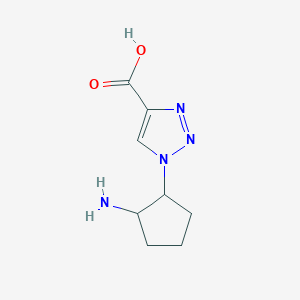![molecular formula C11H16N6 B1480844 1-(2-azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-11-1](/img/structure/B1480844.png)
1-(2-azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole
Descripción general
Descripción
The compound “1-(2-azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole” is a complex organic molecule that contains several functional groups. It includes an azido group (-N3), a tert-butyl group ((CH3)3C-), and an imidazo[1,2-b]pyrazole core .
Molecular Structure Analysis
The exact molecular structure of this compound would require computational chemistry techniques or experimental methods like X-ray crystallography for accurate determination .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azido group, which is known for its high reactivity. The tert-butyl group is generally considered inert .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .
Aplicaciones Científicas De Investigación
Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry
Organophosphorus azoles, including pyrroles, pyrazoles, and imidazoles, are studied for their stereochemical structures using NMR spectroscopy and quantum chemistry. This approach is reliable for studying phosphorylated N-vinylazoles and evaluating their Z/E isomerization, indicating the relevance of such compounds in stereochemical analyses and molecular design (Larina, 2023).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
Imidazo[1,2-b]pyridazine scaffolds, closely related to imidazo[1,2-b]pyrazoles, are crucial in developing therapeutic applications in medicine. These scaffolds are explored for structure-activity relationships (SAR) and pharmacokinetics, highlighting the importance of such heterocyclic nuclei in drug discovery (Garrido et al., 2021).
Azolylthioacetic Acids in Biological Activity
Azoles functionalized by the carboxymethyl thiol fragment, including imidazoles, show diverse biological effects such as antioxidant, hypoglycemic, and antimicrobial activities. This underscores the potential of azole derivatives, including imidazo[1,2-b]pyrazoles, in discovering bioactive compounds (Chornous et al., 2016).
4-Phosphorylated Derivatives of 1,3-Azoles in Biological Applications
The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, indicates their significant insectoacaricidal, anti-blastic, and other types of activity. Such research demonstrates the utility of modifying azole compounds for enhanced biological and medicinal applications (Abdurakhmanova et al., 2018).
Pyrazolines and Pyrazole Derivatives in Therapeutic Applications
Pyrazoline and pyrazole derivatives, by extension, exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This broad spectrum of biological activity highlights the potential for developing novel therapeutic agents based on these scaffolds (Shaaban et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target enzymes like phosphodiesterase 4 (pde4) which plays a crucial role in inflammatory diseases .
Mode of Action
Related compounds have been shown to inhibit the activity of their target enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to inflammation and immune response .
Result of Action
Related compounds have been reported to have anti-inflammatory effects, suggesting that this compound may have similar effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-azidoethyl)-6-tert-butylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-11(2,3)9-8-10-16(5-4-13-15-12)6-7-17(10)14-9/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLXDBGBJWZPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C2=C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















